molecular formula C7H13NO3 B14270690 2-Ethyl-2-formamidobutanoic acid CAS No. 141206-49-7

2-Ethyl-2-formamidobutanoic acid

Cat. No.: B14270690
CAS No.: 141206-49-7
M. Wt: 159.18 g/mol
InChI Key: QVHJIAPUHHMYNQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-formamidobutanoic acid is a chemical compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.183 g/mol It is a derivative of butanoic acid, featuring an ethyl group and a formylamino group attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-formamidobutanoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbutanoic acid with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-formamidobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formylamino group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Ethyl-2-formamidobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-formamidobutanoic acid involves its interaction with specific molecular targets. The formylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Ethylbutanoic Acid: Lacks the formylamino group, making it less reactive in certain contexts.

    Formamidobutanoic Acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.

Properties

CAS No.

141206-49-7

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-ethyl-2-formamidobutanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-7(4-2,6(10)11)8-5-9/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

QVHJIAPUHHMYNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)NC=O

Origin of Product

United States

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